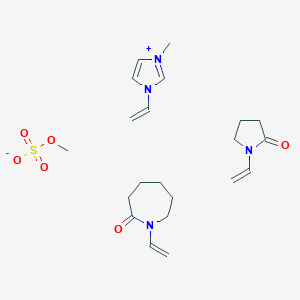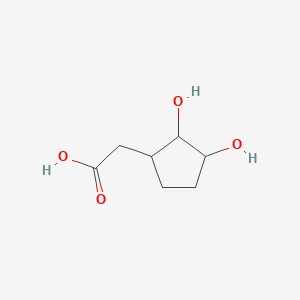
(2,3-Dihydroxycyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydroxycyclopentyl)acetic acid, also known as DHCA, is a naturally occurring compound found in the fruit of the olive tree. DHCA has been the focus of scientific research due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of (2,3-Dihydroxycyclopentyl)acetic acid is not fully understood. It is thought to exert its effects through the activation of the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defenses. (2,3-Dihydroxycyclopentyl)acetic acid has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
(2,3-Dihydroxycyclopentyl)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. (2,3-Dihydroxycyclopentyl)acetic acid has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using (2,3-Dihydroxycyclopentyl)acetic acid in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and study. However, one of the limitations of using (2,3-Dihydroxycyclopentyl)acetic acid is that it is not very stable and can degrade over time, which can affect the results of experiments.
Future Directions
There are a number of future directions for research on (2,3-Dihydroxycyclopentyl)acetic acid. One area of research is focused on improving the synthesis method to increase the yield and efficiency of the process. Another area of research is focused on understanding the mechanism of action of (2,3-Dihydroxycyclopentyl)acetic acid in more detail. This could lead to the development of more targeted therapies for neurodegenerative diseases and other conditions. Finally, there is also interest in exploring the potential of (2,3-Dihydroxycyclopentyl)acetic acid as a dietary supplement or functional food ingredient, due to its potential health benefits.
Synthesis Methods
(2,3-Dihydroxycyclopentyl)acetic acid can be synthesized through the oxidation of hydroxytyrosol, a compound found in olives. The oxidation is typically carried out using potassium permanganate or hydrogen peroxide as the oxidizing agent. The yield of (2,3-Dihydroxycyclopentyl)acetic acid from this method is typically low, and alternative methods are being explored to increase the yield and efficiency of the synthesis.
Scientific Research Applications
(2,3-Dihydroxycyclopentyl)acetic acid has been the focus of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. (2,3-Dihydroxycyclopentyl)acetic acid has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
180195-94-2 |
|---|---|
Product Name |
(2,3-Dihydroxycyclopentyl)acetic acid |
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(2,3-dihydroxycyclopentyl)acetic acid |
InChI |
InChI=1S/C7H12O4/c8-5-2-1-4(7(5)11)3-6(9)10/h4-5,7-8,11H,1-3H2,(H,9,10) |
InChI Key |
LHOOASPXYCEHQP-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1CC(=O)O)O)O |
Canonical SMILES |
C1CC(C(C1CC(=O)O)O)O |
synonyms |
Cyclopentaneacetic acid, 2,3-dihydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



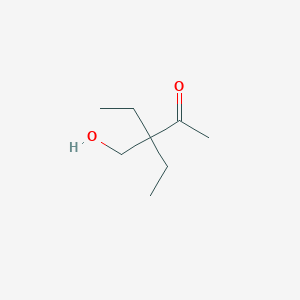
![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)

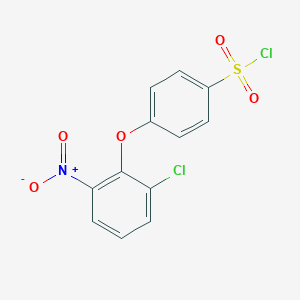
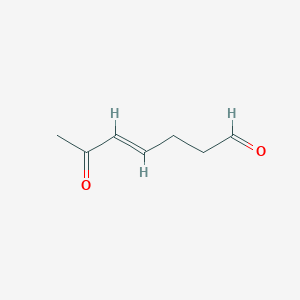






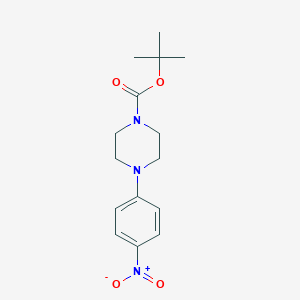
![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
